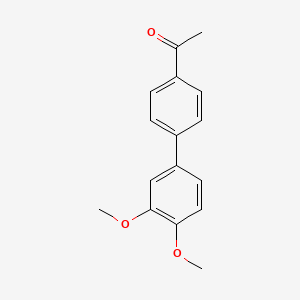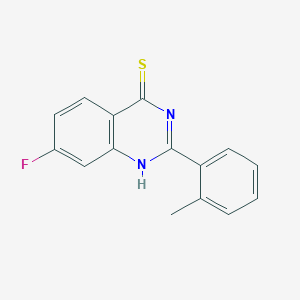
p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde” is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
A combined experimental and theoretical study on molecular structure, vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of organic nonlinear optical crystal 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is reported . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state .Chemical Reactions Analysis
This review analyses the seven main classes of boron reagent that have been developed . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Physical and Chemical Properties Analysis
The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .Scientific Research Applications
Excitation Studies : A study involving p-methylbenzaldehyde and p-chlorobenzaldehyde, related to the compound , focused on the molecular dipole moment changes upon excitation of these compounds. This research is significant for understanding the photophysical properties of similar molecules (Hossain & Hanson, 1978).
Polyethylene Interactions : Research on the diffusion, permeation, and solubility of compounds including benzaldehyde in polyethylene highlights the interaction of similar molecules with polymers, relevant to packaging and material science (Gonzales et al., 1967).
Synthesis and Applications in Medicine : The synthesis of compounds related to p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde has been explored for potential applications in treating hyperproliferative disorders and cancer (Kucerovy et al., 1997).
Antioxidant Activity : Compounds synthesized from 3,4-dihydroxybenzaldehyde, similar to the compound , have shown potent antioxidative activity. This is significant in the development of new antioxidants (Venkateswarlu et al., 2003).
Chemical Sensing and Luminescence : Studies on dimethylphenyl imidazole dicarboxylate-based lanthanide frameworks, incorporating similar molecular structures, have demonstrated potential as fluorescence sensors for detecting benzaldehyde derivatives (Shi et al., 2015).
Optoelectronic Devices : Research on hybrid silica materials encapsulating compounds like 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)-21H,23H-porphyrin indicates potential applications in advanced optoelectronic devices (Fagadar-Cosma et al., 2009).
Mixture Interactions : A combined theoretical and experimental study of binary mixtures involving p-methylbenzaldehyde, a related compound, can help understand the interactions of similar molecules in various solvents (Fathima & Ramakrishnan, 2009).
Catalytic Applications : A study demonstrated the synthesis of p-Methylbenzaldehyde using a Grignard reagent, which could have implications for catalytic processes involving related compounds (Yue Ke, 2002).
Mechanism of Action
Target of Action
The compound p-(3,4-Dimethoxyphenyl)-alpha-methylbenzaldehyde, also known as 1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone, is a derivative of the phenethylamine class . It has been found to exhibit good binding affinity with target microorganism proteins . The primary targets of this compound are likely to be proteins involved in microbial processes, given its antimicrobial activity .
Mode of Action
The compound interacts with its targets, primarily microbial proteins, leading to changes in their function . This interaction can inhibit the growth and proliferation of microbes, contributing to its antimicrobial activity . .
Biochemical Pathways
The compound is likely to affect biochemical pathways related to microbial growth and proliferation . . It’s worth noting that derivatives of phenethylamine, to which this compound belongs, have been found to have diverse biological activities .
Pharmacokinetics
Similar compounds have been found to have low aqueous solubility and low volatility , which could impact their bioavailability and pharmacokinetic properties.
Result of Action
The primary result of the compound’s action is its antimicrobial activity, as it inhibits the growth and proliferation of microbes . This is likely achieved through its interaction with microbial proteins, disrupting their function and thus inhibiting microbial processes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s low aqueous solubility and low volatility could affect its distribution in an aqueous environment and its stability over time. Furthermore, the compound’s antimicrobial activity could be influenced by the specific characteristics of the microbial environment, such as the presence of other microbes and environmental conditions .
Safety and Hazards
Future Directions
The results obtained from the DFT analysis show good agreement with experimental data . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity . These results are the first attempt to fully understand the catalytic role of LiP in the degradation of lignin and its aromatic derivative compounds in terms of the electronic structure methods and future hybrid calculation approaches .
Biochemical Analysis
Biochemical Properties
It’s hypothesized that it may interact with certain enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone is not well-defined. It’s speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It’s hypothesized that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone at different dosages in animal models have not been extensively studied. It’s possible that the effects of this compound may vary with dosage, potentially exhibiting threshold effects or toxic effects at high doses
Metabolic Pathways
It’s speculated that this compound may interact with certain enzymes or cofactors and may influence metabolic flux or metabolite levels
Transport and Distribution
It’s possible that this compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It’s hypothesized that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Properties
IUPAC Name |
1-[4-(3,4-dimethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)14-8-9-15(18-2)16(10-14)19-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMQWMYHNAYUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2406754.png)

![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2406761.png)
![[3-(4-Nitropyrazol-1-yl)cyclobutyl] methanesulfonate](/img/structure/B2406762.png)
![(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide](/img/structure/B2406765.png)

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)

![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2406774.png)
![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)

